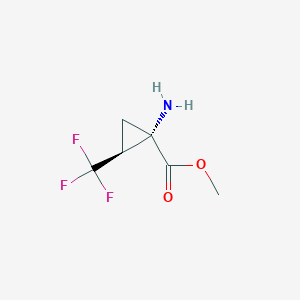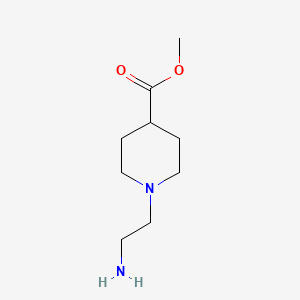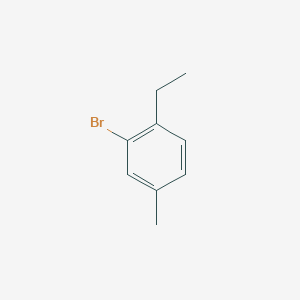
2-Bromo-1-ethyl-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-ethyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with FeBr₃ to form the electrophilic bromine cation (Br⁺).
Electrophilic Attack: The bromine cation attacks the benzene ring, specifically at the position para to the ethyl group, due to the directing effects of the substituents.
Formation of the Product: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Bromo-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-ethyl-4-methylbenzene when using NaOH.
Oxidation: Products include 2-bromo-1-ethyl-4-methylbenzoic acid.
Reduction: The major product is 1-ethyl-4-methylbenzene.
科学的研究の応用
2-Bromo-1-ethyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-1-ethyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine cation (Br⁺) forms a sigma complex with the benzene ring, followed by deprotonation to restore aromaticity . The molecular targets and pathways depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the methyl group.
1-Bromo-2-methyl-4-ethylbenzene: Similar structure with an additional methyl group at a different position.
1-Bromo-4-methylbenzene: Similar structure but lacks the ethyl group
Uniqueness
2-Bromo-1-ethyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both ethyl and methyl groups along with the bromine atom provides distinct chemical properties compared to its analogs.
特性
分子式 |
C9H11Br |
|---|---|
分子量 |
199.09 g/mol |
IUPAC名 |
2-bromo-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3 |
InChIキー |
VMQLLCDIMJJAJI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


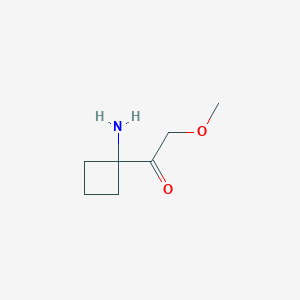
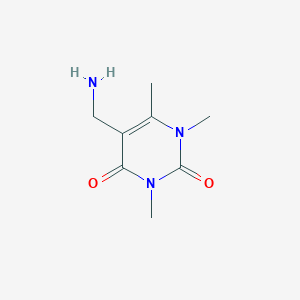
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
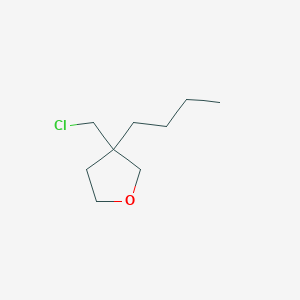
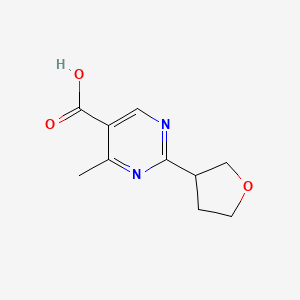
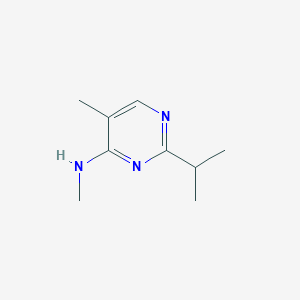
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
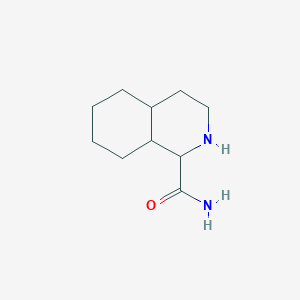
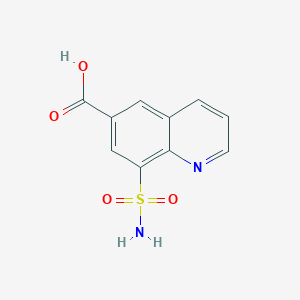
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)
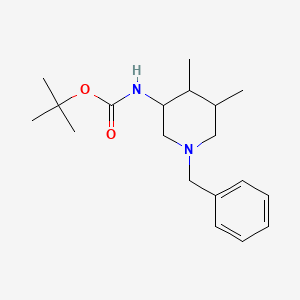
![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)
